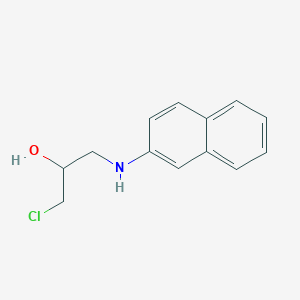
2-Propanol, 1-chloro-3-(2-naphthalenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-chloro-3-(2-naphthalenylamino)- is an organic compound with the molecular formula C13H14ClNO It is a derivative of 2-propanol, featuring a chloro group and a naphthalenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-chloro-3-(2-naphthalenylamino)- typically involves the reaction of 2-naphthylamine with 1-chloro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-chloro-3-(2-naphthalenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanol, 1-chloro-3-(2-naphthalenylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-chloro-3-(2-naphthalenylamino)- involves its interaction with specific molecular targets. The chloro group and the naphthalenylamino moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-chloro-3-(1-naphthalenyloxy)
- 2-Propanol, 1-chloro-
Uniqueness
2-Propanol, 1-chloro-3-(2-naphthalenylamino)- is unique due to the presence of the naphthalenylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Biological Activity
2-Propanol, 1-chloro-3-(2-naphthalenylamino)- is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C13H12ClN and its structure, which features a chloro group and a naphthalenylamino moiety. The presence of these functional groups is crucial for its biological activity.
- Nucleophilic Substitution : The chloro group in the compound is susceptible to nucleophilic attack, which can lead to various biological interactions. This reaction is fundamental in understanding how the compound interacts with biological systems.
- Enzyme Inhibition : Initial studies suggest that similar compounds exhibit inhibitory effects on specific enzymes, potentially impacting metabolic pathways .
Toxicological Profile
- Mutagenicity : The compound has been noted for its mutagenic properties, particularly due to the presence of the chloro group. It is classified as a possible carcinogen, indicating that exposure could lead to genetic mutations .
- Chronic Effects : Long-term exposure may result in significant health risks, including cancer development and reproductive toxicity .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Chloro-Substituted Amines : Research indicates that chloro-substituted amines can induce cellular stress responses, leading to apoptosis in certain cell lines. This suggests a potential mechanism through which 2-Propanol, 1-chloro-3-(2-naphthalenylamino)- may exert its effects .
- In Vivo Studies : Animal studies have shown that similar compounds can affect liver function and induce histopathological changes, including hepatocyte swelling and thyroid follicular cell hyperplasia .
Data Tables
| Biological Activity | Observations |
|---|---|
| Nucleophilic Substitution | High reactivity due to chloro group |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Mutagenicity | Induces genetic mutations; classified as possible carcinogen |
| Chronic Effects | Risks include cancer and reproductive toxicity |
Properties
CAS No. |
190001-73-1 |
|---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-chloro-3-(naphthalen-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H14ClNO/c14-8-13(16)9-15-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13,15-16H,8-9H2 |
InChI Key |
BBOKVLOSJUQSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















